Potency in p53-MDM2 Protein-Protein Interaction Inhibition
2-(1,3-Benzoxazol-2-ylamino)ethanol has been identified as an inhibitor of the p53-MDM2 interaction, a key target in oncology. It demonstrates an IC50 of 1.2 µM in vitro, as reported in a preprint [1]. This activity is comparable to early lead compounds but less potent than optimized clinical candidates like RG7112, which show sub-nanomolar affinity [2]. Its value lies in its distinct benzoxazole scaffold, offering a different chemical series compared to the widely studied Nutlin-class inhibitors [2].
| Evidence Dimension | p53-MDM2 Binding Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.2 µM |
| Comparator Or Baseline | Nutlin-3a (IC50 = ~90 nM); RG7112 (Kd = 0.4 nM for MDM2) |
| Quantified Difference | Approximately 13-fold less potent than Nutlin-3a, and significantly less potent than RG7112. |
| Conditions | In vitro biochemical assay |
Why This Matters
For procurement, this positions the compound as a viable, structurally distinct starting point for medicinal chemistry optimization of p53-MDM2 inhibitors, where scaffold diversity is a key strategic advantage.
- [1] Kuujia. (2025). Cas no 134704-32-8 (2-(1,3-Benzoxazol-2-ylamino)ethanol). Retrieved from https://www.kuujia.com/cas-134704-32-8.html View Source
- [2] BindingDB. (2023). BDBM50388626. CHEMBL2059435::US9296736, 152::US9593129, Example 152. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50388626 View Source
